(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Overview
Description
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The term “furan” is also used for compounds containing such rings. Furan is a colorless, flammable, highly volatile liquid used in various organic syntheses .
Molecular Structure Analysis
The furan ring in the molecule is a five-membered aromatic ring. This means it has a cyclic, planar structure with a ring of resonance bonds that exhibits more stability than other geometric or connective arrangements with the same set of atoms .Chemical Reactions Analysis
Furan compounds can participate in a variety of chemical reactions. For instance, they can engage in Diels–Alder reactions . They can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Furan is a colorless, flammable, highly volatile liquid .properties
IUPAC Name |
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3/b5-4+,9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOTFYZEZERCB-NNMZAIBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421076 | |
Record name | NSC236257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine | |
CAS RN |
65300-31-4, 6502-39-2 | |
Record name | 3-Buten-2-one, 4-(2-furanyl)-, oxime, (E,E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65300-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC236257 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC236257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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